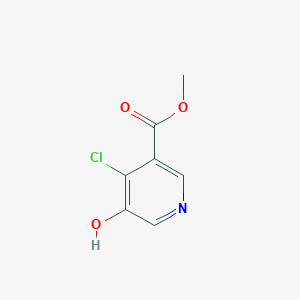

Methyl 4-chloro-5-hydroxynicotinate

Beschreibung

Methyl 4-chloro-5-hydroxynicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 4, a hydroxyl group at position 5, and a methyl ester at position 2.

Eigenschaften

IUPAC Name |

methyl 4-chloro-5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-9-3-5(10)6(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMFTKNGJXEGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635305 | |

| Record name | Methyl 4-chloro-5-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958266-29-0 | |

| Record name | Methyl 4-chloro-5-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-5-hydroxynicotinate can be synthesized through the chlorination of methyl 5-hydroxynicotinate. A common method involves the use of N-chlorosuccinimide in N,N-dimethylformamide at elevated temperatures (80°C) for an extended period (18 hours) .

Industrial Production Methods: While specific industrial production methods for Methyl 4-chloro-5-hydroxynicotinate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinating agents.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-chloro-5-hydroxynicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate can oxidize the hydroxyl group to a carbonyl group.

Reduction: Reducing agents such as sodium borohydride can reduce the hydroxyl group to a hydrogen atom.

Major Products:

Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation Products: Oxidation can yield carbonyl-containing compounds.

Reduction Products: Reduction typically results in the formation of methyl 4-chloronicotinate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-chloro-5-hydroxynicotinate has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 4-chloro-5-hydroxynicotinate involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares Methyl 4-chloro-5-hydroxynicotinate with key analogs based on substituents, molecular weight, and functional properties. Data are derived from structural analogs and inferred physicochemical trends:

Key Observations:

Substituent Effects: The hydroxyl group at position 5 in the target compound distinguishes it from analogs like Methyl 4-chloronicotinate hydrochloride, which lacks this group. Halogen Variations: Replacing chlorine with bromine (as in 5-Bromo-4-chloronicotinic acid) increases molecular weight and may alter electronic properties, affecting reactivity in cross-coupling reactions .

Synthetic Considerations :

- Methyl 4-chloro-5-hydroxynicotinate likely requires protective-group strategies during synthesis to prevent undesired reactions at the hydroxyl site. In contrast, methyl 4-chloronicotinate hydrochloride can be synthesized via direct esterification without hydroxyl protection .

- Reaction conditions for similar compounds (e.g., reflux in chlorobenzene for 30 hours in ) suggest that steric and electronic effects of substituents influence reaction efficiency .

Crystallography and Intermolecular Interactions: The hydroxyl group facilitates hydrogen-bonded networks in the crystal lattice, a property absent in non-hydroxylated analogs. This may impact crystallinity and stability, as seen in Etter’s hydrogen-bonding principles .

Biologische Aktivität

Methyl 4-chloro-5-hydroxynicotinate is a compound that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

Methyl 4-chloro-5-hydroxynicotinate is characterized by the presence of a hydroxyl group at the 5-position and a chlorine atom at the 4-position of the pyridine ring. This structural configuration allows it to engage in various chemical interactions, notably hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

The biological activity of methyl 4-chloro-5-hydroxynicotinate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The chloro and hydroxyl groups enhance the compound's binding affinity, potentially modulating enzyme activity or receptor function. This interaction can lead to significant biological effects, such as antimicrobial and anti-inflammatory activities .

Antimicrobial Properties

Research indicates that methyl 4-chloro-5-hydroxynicotinate exhibits notable antimicrobial activity . Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in drug development . The mechanism behind this effect may involve interference with nicotinamide adenine dinucleotide (NAD) metabolism, which is vital for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, methyl 4-chloro-5-hydroxynicotinate has shown potential anti-inflammatory effects . This activity is likely mediated through its interactions with inflammatory pathways, although specific mechanisms require further investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 4-chloro-5-hydroxynicotinate, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-hydroxynicotinate | Hydroxyl group at position 5 | Lower reactivity in substitution reactions |

| Methyl 4-chloronicotinate | Chlorine at position 4 without hydroxyl group | Affects solubility and reactivity |

| Methyl 4-chloro-2-hydroxynicotinate | Hydroxyl at position 2, chlorine at position 4 | Exhibits antimicrobial properties |

This table illustrates how the presence of both chloro and hydroxyl groups in methyl 4-chloro-5-hydroxynicotinate enhances its reactivity and biological potential compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methyl 4-chloro-5-hydroxynicotinate against several bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics .

- Mechanistic Studies : Molecular docking studies have been conducted to elucidate the binding affinities of methyl 4-chloro-5-hydroxynicotinate with target enzymes involved in NAD metabolism. These studies revealed strong binding interactions, supporting its role as an enzyme inhibitor .

- In Vivo Studies : Preliminary animal studies demonstrated that administration of methyl 4-chloro-5-hydroxynicotinate resulted in reduced inflammatory markers, indicating its potential therapeutic effects in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.